
4'-Hydroxy Tamoxifen-d6 (contains up to 10per cent E isomer)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’-Hydroxy Tamoxifen-d6 is a deuterated form of 4’-Hydroxy Tamoxifen, a selective estrogen receptor modulator. This compound is widely used in scientific research due to its ability to bind to estrogen receptors and modulate their activity. The deuterated form, 4’-Hydroxy Tamoxifen-d6, contains six deuterium atoms, which makes it useful in various analytical and pharmacokinetic studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Hydroxy Tamoxifen-d6 involves the deuteration of 4’-Hydroxy Tamoxifen. The process typically includes the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium. One common method involves the use of deuterated lithium aluminum deuteride (LiAlD4) as a reducing agent in the presence of deuterated solvents like deuterated chloroform (CDCl3).
Industrial Production Methods: Industrial production of 4’-Hydroxy Tamoxifen-d6 follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the deuterated compound. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is essential to separate the desired product from any impurities.
Analyse Des Réactions Chimiques
Types of Reactions: 4’-Hydroxy Tamoxifen-d6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it back to its parent compound, 4’-Hydroxy Tamoxifen.
Substitution: The hydroxyl group can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: 4’-Hydroxy Tamoxifen.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
4’-Hydroxy Tamoxifen-d6 is extensively used in scientific research, including:
Chemistry: Used as a reference standard in analytical chemistry for mass spectrometry and nuclear magnetic resonance (NMR) studies.
Biology: Employed in studies involving estrogen receptor modulation and gene expression analysis.
Medicine: Investigated for its potential therapeutic effects in breast cancer treatment and prevention.
Industry: Utilized in the development of new pharmaceuticals and in pharmacokinetic studies to understand drug metabolism and distribution.
Mécanisme D'action
4’-Hydroxy Tamoxifen-d6 exerts its effects by binding to estrogen receptors, inducing a conformational change that alters the receptor’s activity. This binding blocks the effects of endogenous estrogens, thereby inhibiting estrogen-dependent gene expression and cell proliferation. The compound’s deuterated form allows for more precise tracking and analysis in pharmacokinetic studies.
Comparaison Avec Des Composés Similaires
Tamoxifen: The parent compound, widely used in breast cancer treatment.
Endoxifen: Another active metabolite of Tamoxifen with similar estrogen receptor modulating activity.
Raloxifene: A selective estrogen receptor modulator with different tissue selectivity.
Uniqueness: 4’-Hydroxy Tamoxifen-d6 is unique due to its deuterated nature, which provides advantages in analytical studies by enhancing the stability and allowing for more accurate tracking in metabolic studies. This makes it a valuable tool in both research and industrial applications.
Propriétés
Numéro CAS |
1346606-80-1 |
|---|---|
Formule moléculaire |
C26H29NO2 |
Poids moléculaire |
393.5 g/mol |
Nom IUPAC |
4-[(Z)-1-[4-[2-[bis(trideuteriomethyl)amino]ethoxy]phenyl]-1-phenylbut-1-en-2-yl]phenol |
InChI |
InChI=1S/C26H29NO2/c1-4-25(20-10-14-23(28)15-11-20)26(21-8-6-5-7-9-21)22-12-16-24(17-13-22)29-19-18-27(2)3/h5-17,28H,4,18-19H2,1-3H3/b26-25-/i2D3,3D3 |
Clé InChI |
DODQJNMQWMSYGS-JIVKCLLGSA-N |
SMILES |
CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCN(C)C)C3=CC=C(C=C3)O |
SMILES isomérique |
[2H]C([2H])([2H])N(CCOC1=CC=C(C=C1)/C(=C(/CC)\C2=CC=C(C=C2)O)/C3=CC=CC=C3)C([2H])([2H])[2H] |
SMILES canonique |
CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCN(C)C)C3=CC=C(C=C3)O |
Synonymes |
4-[(1Z)-1-[[4-[2-(Dimethylamino-d6)ethoxy]phenyl]phenylmethylene]propyl]phenol; _x000B_4’-Hydroxytamoxifen-d6; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


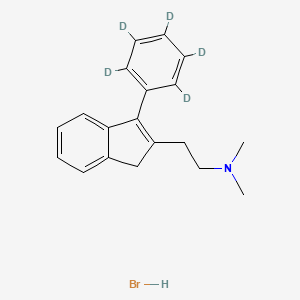
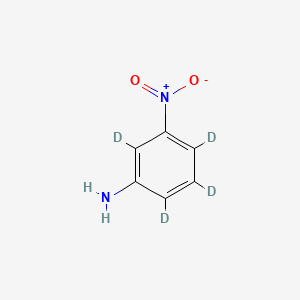
![tert-butyl N-[(1-formylcyclopropyl)methyl]carbamate](/img/structure/B584113.png)
![7-Hydroxy-4,5,6,7-tetrahydro-imidazo[4,5,1-jk][1]benzazepin-2(1H)-one](/img/structure/B584115.png)
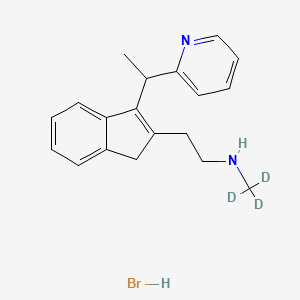
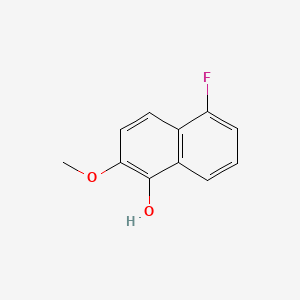
![4,7-Dimethoxy-1H-pyrrolo[2,3-c]pyridine hydrochloride](/img/structure/B584126.png)
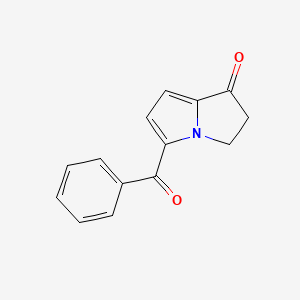
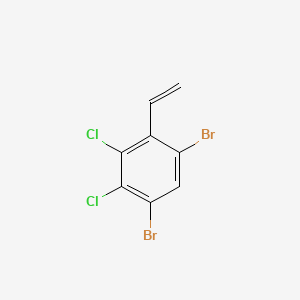
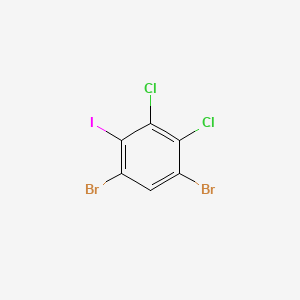
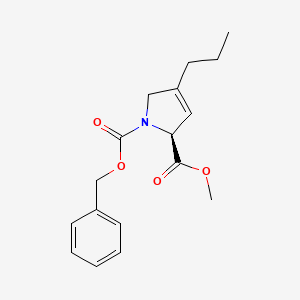
![[1,1-Biphenyl]-2,2-diol,4,4-dimethoxy-](/img/structure/B584133.png)
